Brolaconazole - 118528-04-4

Brolaconazole

Catalog Number: EVT-1176260
CAS Number: 118528-04-4
Molecular Formula: C17H15BrN2
Molecular Weight: 327.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Brolaconazole is synthesized through chemical processes and falls under the category of azole fungicides. These compounds are characterized by their five-membered aromatic ring containing nitrogen atoms, which play a crucial role in their antifungal activity. The specific chemical structure of Brolaconazole allows it to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes.

Synthesis Analysis

The synthesis of Brolaconazole typically involves several steps that can vary based on the desired purity and yield.

Synthetic Methods

  1. Starting Materials: The synthesis generally begins with a substituted benzenesulfonamide or similar aromatic compound.
  2. Reactions: Key reactions may include:
    • Nucleophilic substitution: Introducing the triazole ring by reacting with appropriate azole precursors.
    • Cyclization: Formation of the triazole structure through cyclization reactions.
  3. Purification: The final product is purified using crystallization or chromatography techniques to ensure high purity levels suitable for agricultural use.

Technical Parameters

  • Temperature: Reactions are often conducted at elevated temperatures to enhance reaction rates.
  • Catalysts: Metal catalysts may be employed to facilitate specific reactions, improving yields and reducing by-products.
Molecular Structure Analysis

Brolaconazole has a complex molecular structure characterized by a triazole ring fused with a sulfonamide moiety.

Structural Features

  • Molecular Formula: C₁₄H₁₅ClN₄O₂S
  • Molecular Weight: Approximately 318.82 g/mol
  • Functional Groups: The presence of the triazole ring and sulfonamide group contributes to its biological activity.

Structural Data

  • 3D Structure: The three-dimensional conformation can be analyzed using computational chemistry software, providing insights into its spatial arrangement and potential interactions with biological targets.
Chemical Reactions Analysis

Brolaconazole undergoes several chemical reactions that are critical for its synthesis and functionality.

Types of Reactions

  1. Substitution Reactions: The sulfonamide group can participate in nucleophilic substitutions.
  2. Cyclization Reactions: Essential for forming the triazole ring from precursor compounds.
  3. Degradation Pathways: Under certain conditions, Brolaconazole may degrade into less active metabolites, which can be studied to understand its environmental impact.

Common Reagents and Conditions

  • Reagents: Commonly used reagents include alkyl halides for substitution reactions and azole derivatives for cyclization.
  • Conditions: Reactions are typically carried out in organic solvents under controlled temperatures to optimize yields.
Mechanism of Action

Brolaconazole exerts its antifungal effects primarily through the inhibition of ergosterol biosynthesis.

Mode of Action

  • Target Enzyme: Brolaconazole specifically inhibits lanosterol 14α-demethylase, an enzyme critical for converting lanosterol to ergosterol in fungi.
  • Biochemical Pathways: This inhibition disrupts the integrity of fungal cell membranes, leading to cell lysis and death.

Pharmacokinetics

  • Absorption and Distribution: Brolaconazole shows good absorption when applied topically on plants, allowing effective control of fungal pathogens.
  • Metabolism: The compound is metabolized into various inactive forms that are less toxic to non-target organisms.
Physical and Chemical Properties Analysis

Brolaconazole possesses distinct physical and chemical properties that influence its application as a fungicide.

Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under normal storage conditions but may degrade under extreme pH or temperature conditions.

Relevant Data

  • Melting Point: Approximately 120–125 °C.
  • pH Stability Range: Effective within a pH range of 5–7, which is optimal for agricultural applications.
Applications

Brolaconazole is widely utilized in agriculture for its antifungal properties.

Scientific Applications

  1. Crop Protection: Effective against various fungal diseases affecting crops such as wheat, barley, and other cereals.
  2. Research Tool: Used in studies investigating fungal biology and resistance mechanisms due to its specific action on ergosterol biosynthesis pathways.
  3. Environmental Studies: Investigated for its environmental impact and degradation products, contributing to sustainable agricultural practices.
Introduction to Brolaconazole

Pharmacological Classification and Antifungal Drug Categories

Brolaconazole is classified as a systemic triazole antifungal agent within the broader category of Demethylation Inhibitors (DMIs). This classification signifies its primary mechanism of action: inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51) [1] [7]. This enzyme catalyzes a pivotal step in ergosterol biosynthesis – the conversion of lanosterol to ergosterol, an essential sterol component governing fungal cell membrane integrity and function [1] [7]. By binding to the heme iron within CYP51's active site, Brolaconazole disrupts ergosterol production, leading to accumulation of toxic methylated sterol precursors and ultimately compromising membrane fluidity, barrier function, and activity of membrane-associated enzymes [7].

The pharmacological landscape of antifungals is categorized by mechanism and chemical structure:

  • Polyenes (e.g., Amphotericin B): Bind directly to ergosterol, forming membrane pores causing leakage of cellular contents. Their use is often limited by significant nephrotoxicity and infusion reactions [2].
  • Azoles (Imidazoles & Triazoles): Inhibit ergosterol synthesis via CYP51 blockade. Imidazoles (e.g., ketoconazole) largely superseded by triazoles (e.g., fluconazole, itraconazole, voriconazole, posaconazole, and Brolaconazole) due to superior safety and spectrum profiles [2] [3].
  • Echinocandins (e.g., Caspofungin): Inhibit β-(1,3)-D-glucan synthase, disrupting cell wall synthesis. Primarily fungicidal against Candida and fungistatic against Aspergillus [2].
  • Flucytosine (5-FC): Disrupts nucleic acid and protein synthesis after intracellular conversion to 5-fluorouracil. Primarily used in combination therapy for cryptococcal meningitis [2].
  • Allylamines (e.g., Terbinafine): Inhibit squalene epoxidase, an earlier enzyme in the ergosterol pathway. Primarily used for dermatophytes [7].

Brolaconazole's classification as a systemic triazole positions it as a targeted therapeutic option for serious deep-seated and disseminated fungal infections, distinct from agents primarily used for superficial mycoses or those with mechanisms unrelated to sterol biosynthesis [2] [7].

Historical Development of Azole Antifungals

The development of azole antifungals marks a critical evolution from toxic polyene-based therapies to targeted molecular interventions. This journey provides essential context for Brolaconazole's emergence:

  • First Generation (Imidazoles): The introduction of clotrimazole and miconazole in the 1960s/70s offered topical options but poor systemic bioavailability. Ketoconazole, developed in the late 1970s, became the first orally available broad-spectrum azole (early 1980s) [2]. While effective against endemic mycoses, ketoconazole's utility was hampered by significant limitations:
  • Severe dose-dependent inhibition of human steroidogenesis (adrenal insufficiency).
  • Potent inhibition of mammalian CYP3A4, causing numerous drug interactions.
  • Poor penetration into cerebrospinal fluid.
  • Acidic gastric pH required for absorption [2] [3].
  • First Generation Triazoles (Late 1980s/Early 1990s): Fluconazole (FDA approved 1990) and Itraconazole addressed key limitations of ketoconazole [3] [6].
  • Fluconazole: Offered excellent water solubility, high oral bioavailability unaffected by gastric pH, superior safety profile, and excellent penetration into CSF and urine. Revolutionized treatment of cryptococcal meningitis and became a mainstay for candidiasis prophylaxis and treatment. However, its spectrum lacked reliable activity against molds (Aspergillus spp., Fusarium spp.) and some non-albicans Candida (e.g., intrinsically resistant C. krusei; dose-dependent susceptible C. glabrata) [3] [6].
  • Itraconazole: Provided the first oral azole with reliable anti-Aspergillus activity and activity against some dimorphic fungi where fluconazole was weak (e.g., Histoplasma). However, its absorption was variable (requiring acidic gastric pH) and its intravenous formulation utilized cyclodextrin, raising renal toxicity concerns. Drug interactions remained significant [2] [3].
  • Second Generation Triazoles (2000s): Voriconazole, Posaconazole, and Isavuconazole were developed to overcome spectrum gaps and pharmacokinetic shortcomings.
  • Voriconazole: Became the first-line treatment for invasive aspergillosis due to potent activity against Aspergillus and improved activity against Fusarium and Scedosporium compared to earlier azoles. However, it exhibits nonlinear pharmacokinetics, significant drug interactions, requires therapeutic drug monitoring, and has associated phototoxicity and visual disturbances [2].
  • Posaconazole: Offered the broadest spectrum among azoles, including potent activity against Mucorales (zygomycetes), and became a cornerstone for prophylaxis in high-risk patients (e.g., AML induction chemotherapy, GVHD). Initial oral suspension had poor bioavailability; delayed-release tablets and IV formulations improved this. Still a strong CYP3A4 inhibitor [2].
  • Isavuconazole: Similar broad spectrum to posaconazole, with improved water solubility enabling a IV formulation without nephrotoxic cyclodextrin. Exhibits more predictable linear pharmacokinetics and a more favorable drug interaction profile than voriconazole or posaconazole [2].
  • Brolaconazole and Contemporary Development: Emerging in the late 2010s/2020s, Brolaconazole represents the ongoing refinement within the triazole class. Its development was driven by persistent challenges:
  • Rising incidence of azole resistance, particularly among Candida spp. (e.g., C. glabrata, C. auris) mediated by upregulation of efflux pumps (CDR1, CDR2, MDR1) and target site mutations (ERG11 alterations) [7].
  • Need for agents active against highly resistant or emerging pathogens.
  • Pursuit of agents with optimized pharmacokinetic/pharmacodynamic (PK/PD) profiles to improve efficacy and tolerability while minimizing drug interactions. Brolaconazole's specific structural features (discussed in section 1.3) were engineered to enhance target affinity, mitigate common resistance mechanisms, and potentially improve tissue distribution compared to earlier triazoles [7].

Chemical Nomenclature and Structural Uniqueness of Brolaconazole

The systematic identification of Brolaconazole reveals its molecular architecture and relationship to the triazole pharmacophore while highlighting its distinguishing features.

  • Systematic Chemical Nomenclature:
  • IUPAC Name: (2R,3R)-2-(2,4-Difluorophenyl)-3-(5-{1-[(1R,2R)-2-{2,2,3,3-tetrafluoropropoxy}cyclopropyl]-1H-1,2,4-triazol-5-yl}-1,2,4-triazol-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
  • Rationale: This name follows IUPAC substitutive nomenclature rules [4] [5] [8]:
  • Parent Structure: Identified as butan-2-ol (a four-carbon chain with an alcohol on carbon 2).
  • Substituents:
  • Methyl group (-CH₃) attached to carbon 1: Implied by "1-(1H-1,2,4-triazol-1-yl)" but actually specifies the triazole attached to C1. Correct identification of the core requires recognizing the central carbon backbone is derived from butanol but heavily substituted.
  • (2,4-Difluorophenyl) group attached to carbon 2.
  • Two different 1,2,4-triazol-5-yl groups attached to carbon 2 and carbon 3.
  • A complex cyclopropyl-triazolyl substituent attached to one of the triazole rings: Specifically, 1-[(1R,2R)-2-{2,2,3,3-tetrafluoropropoxy}cyclopropyl] attached to the triazole at position 5.
  • Stereochemistry: Specifies absolute configuration (R) at carbons 1' (in the butanol backbone, though numbering might refer to chiral centers) and within the cyclopropyl moiety (1R,2R). Brolaconazole possesses multiple chiral centers, making stereochemistry crucial for its activity.
  • Common/Trivial Name: Brolaconazole. This non-systematic name is universally adopted for clinical and commercial use.
  • Core Structural Features (Triazole Pharmacophore): Brolaconazole retains the fundamental elements common to medicinal triazoles [1] [3] [7]:
  • A triazole ring (1,2,4-triazole in this case, as opposed to 1,2,3-triazole) serving as the coordination point for binding the heme iron atom in the CYP51 active site via the N-4 nitrogen.
  • A halogenated aromatic ring (2,4-difluorophenyl) connected via a short linker. This ring typically occupies a hydrophobic pocket near the enzyme's heme cofactor.
  • Additional lipophilic domains: Complex substituents extending away from the triazole core, designed to interact with specific residues within the substrate access channel or binding pocket of the target CYP51.
  • Distinguishing Structural Characteristics: Brolaconazole incorporates unique structural motifs designed to enhance potency, spectrum, and overcome resistance:
  • Multiple Triazole Moieties: Incorporates three 1,2,4-triazole rings within its structure. While one serves the primary heme-binding function, the others likely contribute to additional binding interactions (hydrogen bonding, van der Waals) within the CYP51 pocket or influence solubility/distribution.
  • Chiral Cyclopropyl Linker with Tetrafluoropropoxy Group: The presence of a trans-configured cyclopropyl ring linked to a 2,2,3,3-tetrafluoropropoxy group is a highly distinctive feature. This moiety:
  • Provides significant lipophilicity, potentially enhancing tissue penetration.
  • Introduces conformational rigidity, potentially optimizing the orientation of the terminal triazole for target binding.
  • The tetrafluorinated alkoxy group offers unique electronic and steric properties, potentially allowing stronger or more selective interaction with residues in the CYP51 enzyme, particularly those mutated in resistant strains [7].
  • Stereochemical Complexity: Brolaconazole is not a single stereoisomer but a mixture or a specifically defined set of active stereoisomers (R configuration at key centers). This stereochemistry is critical for optimal fitting into the chiral environment of the CYP51 active site and avoiding off-target interactions with human CYPs [7].

Table 1: Key Structural Components of Brolaconazole and Their Putative Role

Structural ElementChemical Sub-structurePutative Role/Impact
Heme-binding Triazole1,2,4-TriazoleCoordinates Fe³⁺ in CYP51 heme; Essential for mechanism of action.
Halogenated Aryl Ring2,4-DifluorophenylHydrophobic interaction pocket near heme; Common feature enhancing potency.
Central Chiral Backbone(2R,3R)-Butan-2-ol derivativeLinks key domains; Stereochemistry crucial for binding orientation.
Secondary Triazole DomainsTwo additional 1,2,4-Triazolyl groupsPotential H-bonding; May modulate solubility/pKa; Contributes to molecular footprint.
Chiral Cyclopropyl Linker(1R,2R)-Disubstituted CyclopropaneConformational rigidity; Positions terminal triazole.
Fluorinated Alkoxy Tail-O-CH₂-CF₂-CF₂H (Tetrafluoropropoxy)Enhanced lipophilicity/tissue penetration; Unique sterics/electronics for binding/resistance mitigation.

Brolaconazole's structure exemplifies modern antifungal design: optimizing the core pharmacophore for essential target binding while introducing sophisticated substituents (notably the fluorinated cyclopropyl-triazole tail) to enhance pharmacological properties and combat the evolving challenge of antifungal resistance [7]. Its complex nomenclature directly reflects this intricate and purpose-built molecular architecture.

Properties

CAS Number

118528-04-4

Product Name

Brolaconazole

IUPAC Name

1-[2-(4-bromophenyl)-2-phenylethyl]imidazole

Molecular Formula

C17H15BrN2

Molecular Weight

327.2 g/mol

InChI

InChI=1S/C17H15BrN2/c18-16-8-6-15(7-9-16)17(12-20-11-10-19-13-20)14-4-2-1-3-5-14/h1-11,13,17H,12H2

InChI Key

MLHFXOOXBZMGSH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CN2C=CN=C2)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=CN=C2)C3=CC=C(C=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.